(+)-Isopinocampheylamine

Descripción

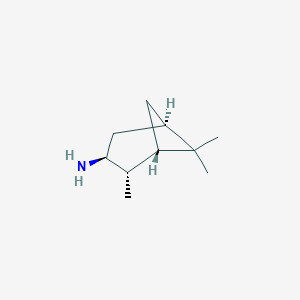

Structure

3D Structure

Propiedades

IUPAC Name |

(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9H,4-5,11H2,1-3H3/t6-,7+,8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTSZLVPZCTAHZ-KZVJFYERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(C2(C)C)CC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2C[C@@H](C2(C)C)C[C@@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90609021 | |

| Record name | (1S,2S,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13293-47-5 | |

| Record name | (1S,2S,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Isopinocampheylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for + Isopinocampheylamine and Its Derivatives

Organoborane-Mediated Synthetic Pathways

The synthesis of (+)-isopinocampheylamine heavily relies on the chemistry of organoboranes, which provides a versatile and stereocontrolled approach to this chiral amine.

Reduction of Chloroborane (B76620) Derivatives for this compound Production

A significant pathway to enantiomerically pure this compound involves the use of chloroborane derivatives. Specifically, diisopinocampheylchloroborane, an exceptionally efficient chiral reducing agent, plays a key role. acs.org The synthesis commences with the hydroboration of the corresponding α-pinene isomer. The resulting B-chlorodiisopinocampheylborane is then converted to the target amine. acs.org This transformation can be achieved by treatment with either methylmagnesium bromide or trimethylaluminum (B3029685) to form an intermediate B-methyldiisopinocampheylborane, which is subsequently aminated. acs.org This method has been successfully applied to the synthesis of both enantiomers of isopinocampheylamine. acs.orgresearchgate.net

Amination Reactions of B-Alkyldiisopinocampheylboranes for Enantiomeric Pure this compound

The direct amination of B-alkyldiisopinocampheylboranes is a cornerstone in the synthesis of enantiomerically pure this compound. acs.orgresearchgate.net This process typically follows the formation of a B-methyldiisopinocampheylborane intermediate, as described in the preceding section. acs.org The crucial amination step is then carried out using hydroxylamine-O-sulfonic acid. acs.orgresearchgate.netresearchgate.net This hydroboration-amination sequence has proven to be a general and convenient method for converting terpenes into optically pure amines. researchgate.netacs.org The versatility of this approach allows for the synthesis of various terpenylamines with high enantiomeric purity. researchgate.netacs.org

Evaluation of Synthetic Yields and Efficiency

The organoborane-based synthetic routes to this compound are characterized by their high efficiency and the excellent yields of the final product. The direct amination of B-chlorodialkylboranes, for instance, is a general procedure that has been successfully applied to produce a range of acyclic, cyclic, hindered, and chiral amines in very high yields. researchgate.net The synthesis of a novel C1-symmetric dinitrogen ligand derived from (-)-isopinocampheylamine also reports a high yield in its preparation. mdpi.com

Strategic Derivatization for Advanced Ligand Architectures

The inherent chirality and structural rigidity of isopinocampheylamine make it an excellent scaffold for the development of sophisticated chiral ligands for asymmetric catalysis.

Synthesis of Imidazolidene Ligands from (-)-Isopinocampheylamine

(-)-Isopinocampheylamine has been utilized in the synthesis of imidazolidene ligands. researchgate.netresearchgate.net These ligands are valuable in various catalytic applications. The synthesis of these N-heterocyclic compounds often involves the reaction of the amine with appropriate carbonyl compounds to form the imidazolidene core. researchgate.net

Development of C1-Symmetric Dinitrogen Ligands from this compound

This compound and its enantiomer have been instrumental in the creation of C1-symmetric dinitrogen ligands. mdpi.comresearchgate.net These ligands, which possess a single axis of chirality, have shown promise in asymmetric catalysis. For example, a novel C1-symmetric dinitrogen ligand was synthesized in high yield from commercially available (1R,2R,3R,5S)-(−)-isopinocampheylamine and 1-methyl-2-imidazolecarboxaldehyde. mdpi.comresearchgate.net This ligand, in combination with a copper(II) salt, effectively catalyzed the asymmetric Henry reaction between nitromethane (B149229) and various aldehydes, yielding nitroaldol products with good to excellent yields and moderate to good enantioselectivities. mdpi.comresearchgate.net The design of such C1-symmetric ligands is an active area of research, with the goal of developing highly effective catalysts for a range of asymmetric transformations. nih.gov

Preparation of C2-Symmetrical 1,2-Ethylenediamines Derived from Isopinocampheylamine

The synthesis of C2-symmetrical chiral diamines derived from terpenes, such as this compound, provides valuable ligands for asymmetric synthesis. A general and efficient method for preparing these diamines involves a two-step process. rsc.orgrsc.org Initially, the corresponding terpenylamine is reacted with diethyl oxalate (B1200264) to form a diamide (B1670390) intermediate. rsc.orgrsc.org This intermediate is then reduced to the desired C2-symmetrical 1,2-ethylenediamine. rsc.orgrsc.org

A particularly effective reducing agent for this transformation is a mixture of borane-dimethylsulfide complex (BH3·SMe2) and boron trifluoride etherate (BF3·OEt2). rsc.org This combination has been shown to provide higher yields of the target diamines compared to other reducing agents. rsc.org The resulting N,N'-bis(isopinocampheyl)ethylenediamine is obtained in high yield and enantiomeric purity. rsc.org These chiral diamines are significant as they can be utilized as ligands in metal-catalyzed asymmetric reactions, such as the nitroaldol (Henry) reaction, where they have demonstrated high effectiveness in inducing chirality. rsc.orgrsc.org

Table 1: Synthesis of N,N'-bis(terpenyl)ethylenediamines rsc.org

| Entry | Terpenylamine | Diamine Product | Yield (%) |

| 1 | (-)-Isopinocampheylamine | N,N'-bis(isopinocampheyl)ethylenediamine | 84 |

| 2 | This compound | N,N'-bis(isopinocampheyl)ethylenediamine | 82 |

| 3 | (-)-cis-Myrtanylamine | N,N'-bis(cis-myrtanyl)ethylenediamine | 85 |

| 4 | (+)-2-Carene amine | N,N'-bis(2-carenyl)ethylenediamine | 78 |

| 5 | (+)-3-Carene amine | N,N'-bis(3-carenyl)ethylenediamine | 80 |

Formation of Chiral N-Heterocyclic Carbene (NHC) Precursors for Metal Complexes

Chiral N-heterocyclic carbenes (NHCs) have gained significant attention as ligands in asymmetric catalysis due to the stability and catalytic activity of their metal complexes. nih.gov The synthesis of chiral NHC precursors often starts from chiral diamines. While various chiral backbones are utilized, those derived from readily available sources like this compound are of interest.

A general route to chiral imidazolinium salts, which are precursors to NHCs, involves the cyclization of a C2-symmetric chiral 1,2-diamine. mdpi.com This is typically achieved by reacting the diamine with an orthoformate, such as triethyl orthoformate, in the presence of an acid catalyst like ammonium (B1175870) chloride or p-toluenesulfonic acid. nih.govmdpi.com The resulting dihydroimidazole (B8729859) can then be quaternized by reaction with an alkyl halide, such as methyl iodide, to yield the desired N-heterocyclic carbene precursor. beilstein-journals.org These precursors can then be used to generate the free carbene in situ or to form well-defined metal-NHC complexes with elements like palladium and gold. mdpi.combeilstein-journals.org The steric and electronic properties of the NHC ligand can be tuned by modifying the substituents on the nitrogen atoms, which are derived from the initial chiral amine. nih.gov

Table 2: General Synthesis of Chiral NHC Precursors mdpi.combeilstein-journals.org

| Step | Reactants | Reagents | Product |

| 1 | Chiral 1,2-Diamine, Triethyl orthoformate | Acid Catalyst (e.g., NH4Cl, p-TsOH) | Chiral Dihydroimidazole |

| 2 | Chiral Dihydroimidazole, Alkyl Halide (e.g., CH3I) | Solvent (e.g., Acetonitrile) | Chiral Imidazolinium Salt (NHC Precursor) |

Synthesis of Chiral Hypervalent Trifluoromethyl Organobismuth Complexes

Chiral hypervalent organobismuth complexes have been explored for their potential in asymmetric catalysis. A specific example is the synthesis of a chiral hypervalent trifluoromethyl organobismuth complex derived from (1R, 2R, 3R, 5S)-(-)-isopinocampheylamine. nih.govresearchgate.netresearchgate.net This complex was prepared as a single stereoisomer and was fully characterized by NMR spectroscopy and single-crystal X-ray crystallography. nih.govresearchgate.net

The synthesis involves the use of a 5,6,7,12-tetrahydrodibenz[c,f] researchgate.netCurrent time information in Bangalore, IN.azabismocine scaffold. hawaii.edu The complex derived from isopinocampheylamine was found to be catalytically active in the difluorocarbenation of olefins using the Ruppert-Prakash reagent (TMS-CF3) as the source of difluorocarbene. nih.govresearchgate.net While the reactions proceeded to give the corresponding 1,1-difluorocyclopropanes in good yields, no significant enantiomeric excess was observed under the screened conditions. nih.govresearchgate.net The structure of the complex revealed a hypervalent Bi-N bond, which is a key feature of this class of compounds. nih.govresearchgate.net

Table 3: Catalytic Activity of Isopinocampheylamine-Derived Organobismuth Complex in Olefin Difluorocarbenation nih.govresearchgate.net

| Olefin Substrate | Solvent | Yield of 1,1-difluorocyclopropane (%) | Enantiomeric Excess (ee, %) |

| Prochiral Olefin 1 | DCM | Good | 0 |

| Prochiral Olefin 2 | DCM | Good | 0 |

| Prochiral Olefin 3 | DCM | Good | 0 |

| Prochiral Olefin 1 | Toluene | Good | 0 |

| Prochiral Olefin 2 | Toluene | Good | 0 |

| Prochiral Olefin 3 | Toluene | Good | 0 |

Role as a Chiral Auxiliary in Asymmetric Induction

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. This compound can function as such an auxiliary, leveraging its inherent chirality to influence the formation of new stereocenters.

Influence on Stereoselective Transformations (e.g., pinane-based structures)

The rigid pinane (B1207555) framework of this compound provides a well-defined chiral environment that can effectively bias the approach of reagents to a reactive center. This steric influence is crucial in stereoselective transformations. For instance, pinane-based structures have been instrumental in the synthesis of chiral 2-amino-1,3-diols. tcichemicals.combath.ac.uk In these syntheses, the stereochemistry of the final product is dictated by the chiral scaffold provided by the pinane moiety. tcichemicals.com The synthesis of pinane-condensed oxazolidin-2-ones, derived from related pinane structures, demonstrates the power of this framework to control the relative stereochemistry of newly formed functional groups through processes like stereoselective aminohydroxylation. tcichemicals.combath.ac.uk The predictable facial shielding afforded by the pinane structure is a key factor in achieving high diastereoselectivity in such reactions.

Application in Asymmetric Aldol (B89426) Reactions

The asymmetric aldol reaction is a powerful carbon-carbon bond-forming reaction that establishes two new stereocenters. Chiral auxiliaries are frequently employed to control the absolute and relative stereochemistry of the aldol product. wikipedia.orgharvard.edu While direct applications of this compound as a chiral auxiliary in published aldol reactions are not extensively documented in the reviewed literature, its structural features suggest a potential role.

Generally, chiral amines like this compound can be converted into chiral amides. The corresponding enolates of these amides can then participate in aldol reactions. nih.gov The stereochemical outcome of the reaction is influenced by the chiral auxiliary, which directs the approach of the aldehyde to a specific face of the enolate. Current time information in Bangalore, IN. For example, chiral oxazolidinones, which are also derived from amino alcohols, are widely used in asymmetric aldol reactions where they effectively control the stereochemistry via the formation of a rigid chelated transition state with a Lewis acid, such as a boron triflate. tcichemicals.comnih.gov The steric bulk of the auxiliary dictates the facial selectivity of the enolate addition to the aldehyde. Current time information in Bangalore, IN. It is plausible that amides derived from this compound could function similarly, with the bulky pinane skeleton providing the necessary steric bias to achieve high diastereoselectivity. The removal of the auxiliary would then yield an enantiomerically enriched β-hydroxy acid or a related derivative. nih.gov

Ligand Design and Applications in Metal-Catalyzed Asymmetric Transformations

In addition to its use as a chiral auxiliary, this compound is a valuable precursor for the synthesis of chiral ligands for transition metal-catalyzed asymmetric reactions. The nitrogen atom of the amino group serves as a coordination site for the metal, and the chiral pinane backbone induces an asymmetric environment around the metal center, which in turn influences the stereochemical outcome of the catalyzed reaction.

Copper(II)-Catalyzed Asymmetric Henry Reactions Utilizing this compound-Derived Ligands

The Henry reaction, or nitroaldol reaction, is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. The development of asymmetric versions of this reaction is of great interest as the resulting β-nitro alcohols are versatile synthetic intermediates. bath.ac.uknih.gov Ligands derived from (−)-isopinocampheylamine, the enantiomer of the title compound, have been successfully employed in copper(II)-catalyzed asymmetric Henry reactions. wikipedia.orgbath.ac.uknih.gov

In one study, a C1-symmetric dinitrogen ligand was synthesized from (−)-isopinocampheylamine and 1-methyl-2-imidazolecarboxaldehyde. wikipedia.orgbath.ac.uknih.gov This ligand, in combination with copper(II) acetate, catalyzed the reaction between nitromethane and various aldehydes. The results showed high yields and moderate to good enantioselectivities. For aliphatic aldehydes, yields were as high as 97% with enantiomeric excesses (ee) up to 67%. bath.ac.uknih.gov Reactions with benzaldehyde (B42025) derivatives yielded enantiomeric excesses in the range of 55-76%. wikipedia.orgbath.ac.uk The specific outcomes of these reactions are detailed in the table below.

| Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Cyclohexanecarboxaldehyde | 97 | 67 |

| Isovaleraldehyde | 95 | 60 |

| Benzaldehyde | 45 | 55 |

| 4-Chlorobenzaldehyde | 38 | 76 |

| 4-Methoxybenzaldehyde | 42 | 65 |

These results demonstrate that the chiral information embedded in the isopinocampheylamine backbone is effectively transferred to the product through the formation of a chiral copper complex.

Palladium-Catalyzed Decarboxylative Alkylation Reactions: Stereochemistry Assignment via Isopinocampheylamine Semicarbazones

Palladium-catalyzed decarboxylative alkylation reactions are versatile methods for the formation of carbon-carbon bonds. masterorganicchemistry.comlibretexts.orgsci-hub.se In the context of determining the absolute stereochemistry of the products from these reactions, derivatives of isopinocampheylamine have proven to be valuable. Specifically, the absolute configuration of ketone products from such reactions has been determined by converting them into semicarbazones using a derivative of isopinocampheylamine of known configuration. researchgate.net The resulting diastereomeric semicarbazones can then be analyzed, for instance by X-ray crystallography, to unambiguously assign the stereochemistry of the newly created stereocenter. researchgate.net This application highlights the utility of this compound as a chiral derivatizing agent for stereochemical analysis.

Bismuth-Catalyzed Olefin Difluorocarbenation: Catalytic Activity and Enantioselectivity Challenges

The introduction of fluorine atoms into organic molecules can significantly alter their biological properties. Difluorocyclopropanes are important structural motifs in medicinal chemistry, and their enantioselective synthesis is a significant challenge. Hypervalent organobismuth complexes have been investigated as catalysts for the difluorocarbenation of olefins. nih.gov

A chiral trifluoromethyl organobismuth complex was prepared from (−)-isopinocampheylamine. nih.gov This complex was found to be catalytically active for the difluorocarbenation of various prochiral olefins using Ruppert-Prakash reagent (TMS-CF3) as the difluorocarbene source. While the reactions proceeded in good yields to afford the desired 1,1-difluorocyclopropanes, they unfortunately showed no enantiomeric excess. nih.gov The results of the catalytic screening are summarized in the table below.

| Olefin | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Styrene | DCM | 85 | 0 |

| Styrene | Toluene | 78 | 0 |

| α-Methylstyrene | DCM | 92 | 0 |

| α-Methylstyrene | Toluene | 88 | 0 |

| Indene | DCM | 95 | 0 |

| Indene | Toluene | 91 | 0 |

These findings indicate that while the bismuth complex derived from isopinocampheylamine is an active catalyst, the chiral information is not effectively transferred to the product in this particular transformation. This highlights an area for further research in ligand design to improve enantioselectivity in bismuth-catalyzed difluorocarbenation. nih.gov

Catalytic Applications in Asymmetric Synthesis

Specific Chiral Ligand Applications

(+)-Isopinocampheylamine has been explored as a chiral auxiliary in the development of catalysts for asymmetric epoxidation, a crucial reaction for synthesizing chiral epoxides. One approach involves the use of chiral iminium salts generated in situ to catalyze the epoxidation of alkenes, often with Oxone® (potassium peroxymonosulfate) as the stoichiometric oxidant. The underlying principle of this method is the formation of a chiral oxaziridinium salt intermediate, which then transfers an oxygen atom to the alkene in an enantioselective manner. psu.edumdma.ch

Research into iminium salt catalysis has shown that the structure of the chiral amine is critical for achieving high enantioselectivity. While various chiral scaffolds have been investigated, those derived from this compound have demonstrated limited success in this specific application. For instance, an isopinocampheylamine-derived dihydroisoquinolinium salt was successfully prepared and tested as a catalyst for the asymmetric epoxidation of simple alkenes. psu.edu However, in a study comparing different chiral appendages, a catalyst derived from an isopinocampheylamine derivative (catalyst 70) yielded a low enantiomeric excess (ee) of only 5% in the epoxidation of an unspecified alkene. lboro.ac.uk This was in stark contrast to other catalysts in the same study that achieved significantly higher ee's. lboro.ac.uk

The design of the catalyst, particularly the part of the molecule that creates the chiral environment around the reactive center, is paramount. Efforts to create effective catalysts have included the development of oxazolidine-based structures. The initial concept was that an oxazolidine (B1195125) framework would provide a rigid and predictable chiral environment. However, research indicated that for oxazolidine-based tetrahydroisoquinolinium catalysts to be active, a quaternary center between the nitrogen and oxygen atoms is necessary. lboro.ac.uk Unfortunately, attempts to synthesize such catalysts from various precursors, including those that could be derived from this compound, often resulted in epoxides with nearly racemic compositions. lboro.ac.uk

Further studies on biphenyl-derived iminium salt catalysts also highlighted the challenges associated with using isopinocampheylamine as the chiral source. When N-(−)-isopinocampheylamine was used as the chiral appendage, it resulted in lower enantioselectivities compared to other chiral auxiliaries like (+)-(S,S)-L-acetonamine. core.ac.uk

Table 1: Performance of an Isopinocampheylamine-Derived Catalyst in Asymmetric Epoxidation

| Catalyst ID | Chiral Source | Substrate | Enantiomeric Excess (ee) | Reference |

| 70 | Isopinocampheylamine derivative | Alkene | 5% | lboro.ac.uk |

A more successful application of this compound in asymmetric catalysis has been in the formation of chiral N-heterocyclic carbene (NHC) ligands for transition metal complexes. These chiral NHC-metal complexes have shown significant catalytic activity and selectivity in a variety of carbon-carbon bond-forming reactions, including alpha-arylation and asymmetric allylic alkylation. google.com

Chiral NHCs are valued for their strong σ-donating properties and the stable metal-carbon bond they form, which allows for the creation of robust and highly active catalysts. The steric and electronic properties of the NHC ligand can be fine-tuned by modifying the substituents on the nitrogen atoms and the heterocyclic backbone. The bulky and rigid terpene framework of this compound provides a well-defined chiral environment around the metal center, influencing the stereochemical outcome of the catalyzed reaction. google.comrsc.org

A patent describes the synthesis of chiral dissymmetrical 1-mesityl-3-isopinocampheyl-imidazol-2-ylidene transition-metal complexes starting from this compound. google.com These NHC ligands, when complexed with metals such as silver, copper, or palladium, form active catalysts for several asymmetric transformations.

In the realm of asymmetric allylic alkylation (AAA) , an isolated silver-NHC complex derived from this compound, in combination with copper triflate(I), was shown to successfully catalyze the reaction, leading to products in high yields. google.com The catalytic system facilitates a metal exchange, with the copper complex being the active species in the catalytic cycle. Similarly, these chiral NHC-copper complexes have demonstrated high efficiency in asymmetric conjugate additions , yielding valuable chemical building blocks with enantiomeric excesses of up to 98%. google.com

For the alpha-arylation of ketones , another important C-C bond-forming reaction, both isolated metal-NHC complexes and those formed in situ have proven to be effective catalysts. google.com The use of these catalysts enables the coupling of ketones with aryl halides to produce α-aryl ketones, which are significant structural motifs in many biologically active molecules. While specific yield and enantioselectivity data for the alpha-arylation using this compound derived NHCs were not detailed in the provided context, the patent highlights their catalytic activity for this transformation. google.com

Research on related systems further supports the potential of isopinocampheylamine-derived NHC ligands. For example, NHC ligands derived from the enantiomer, (–)-isopinocampheylamine, have been used in palladium-catalyzed intramolecular cyclizations, achieving enantioselectivities of up to 76%. mdma.ch

Table 2: Applications of Chiral NHC-Metal Complexes Derived from this compound

| Catalytic Reaction | Metal(s) | Ligand Type | Result | Reference |

| Asymmetric Conjugate Addition | Copper(I) | Chiral NHC | High yields, up to 98% ee | google.com |

| Asymmetric Allylic Alkylation | Silver(I)/Copper(I) | Chiral NHC | Successful catalysis with high yields | google.com |

| Alpha-Arylation of Ketones | Not specified | Chiral NHC | Confirmed catalytic activity | google.com |

Pharmacological Profiles and Medicinal Chemistry Applications

Development of Anti-Influenza Viral Agents

The isopinocampheylamine (also known as pinanamine) scaffold has been a foundation for the development of potent antiviral compounds, particularly against the influenza A virus. Researchers have targeted different viral components and mechanisms, leading to derivatives with distinct pharmacological profiles.

The M2 protein of the influenza A virus functions as a proton-selective ion channel, which is crucial for the viral replication cycle. This channel is a well-established target for antiviral drugs like amantadine (B194251) and rimantadine. However, the prevalence of drug-resistant strains necessitates the discovery of new M2 inhibitors.

Research has identified (-)-Isopinocampheylamine, a stereoisomer of the title compound, as a potential inhibitor of the M2 proton channel of the influenza A H1N1 virus. researchgate.netnih.govacs.org Studies have shown that this compound possesses the fundamental structural features to interact with and block the channel's proton-conducting activity. nih.gov The mechanism of inhibition is believed to be analogous to that of amantadine, where the amino group plays a critical role in blocking the flow of protons, thereby inhibiting viral replication. nih.gov This discovery has positioned the isopinocampheylamine skeleton as a promising alternative to the adamantane (B196018) core for developing new M2 channel blockers to combat resistant influenza strains. researchgate.netnih.gov

To improve the inhibitory potency of the isopinocampheylamine scaffold against the M2 protein, computational studies have been employed. In silico modifications of (-)-isopinocampheylamine were performed to design new derivatives with enhanced binding affinity and better pharmacological properties. researchgate.netnih.gov

Molecular docking simulations were used to assess the binding of 52 modified inhibitors against the M2 protein channel. researchgate.net These computational analyses identified several modified compounds with significantly better binding affinities than the standard ligands, amantadine and rimantadine. researchgate.netnih.gov The results of these in silico studies are summarized in the table below, highlighting the binding affinities of the top-performing modified inhibitors compared to the parent compound and standard drugs.

| Compound/Ligand | Binding Affinity (kcal/mol) |

| Amantadine | -5.7 |

| Rimantadine | -6.0 |

| (-)-Isopinocampheylamine | -6.1 |

| Modification 13 | -8.1 |

| Modification 20 | -8.2 |

| Modification 49 | -8.3 |

| This table presents data from in silico molecular docking studies, showing the predicted binding affinities of various ligands to the Influenza A H1N1 M2 proton channel. Data sourced from Tambunan et al., 2012. researchgate.netnih.gov |

Drug scan analyses further suggested that the modified inhibitors possess favorable pharmacological profiles, including good drug-likeness, drug score, and oral bioavailability, marking them as strong candidates for further synthesis and biological evaluation. researchgate.netnih.gov

Beyond the M2 channel, research has revealed that pinanamine-based compounds can also target the influenza virus hemagglutinin (HA), a surface glycoprotein (B1211001) that mediates viral entry into host cells through membrane fusion. researchgate.net This represents a distinct and crucial mechanism of action.

Studies on potent pinanamine derivatives demonstrated that their antiviral activity is independent of M2 channel blockage, particularly against amantadine-resistant strains. researchgate.net Instead, these compounds inhibit the critical conformational changes in the HA protein that are triggered by the acidic environment of the endosome. researchgate.net The mechanism involves the inhibitor molecule binding to a highly conserved pocket within the HA2 subunit of the hemagglutinin protein. researchgate.net This binding event effectively "locks" the HA2 domain, preventing the spring-loaded conformational rearrangement required for the fusion of the viral envelope with the host cell membrane. researchgate.net By inhibiting this membrane fusion step, the viral genetic material is prevented from entering the host cell cytoplasm, thus halting the replication process. researchgate.net

Systematic Structure-Activity Relationship (SAR) studies have been conducted to understand how chemical modifications to the pinanamine scaffold influence its anti-influenza activity, particularly its ability to inhibit HA-mediated membrane fusion. researchgate.net These studies have led to the discovery of highly potent inhibitors effective against both amantadine- and oseltamivir-resistant influenza A viruses. researchgate.net

The research involved synthesizing a series of pinanamine derivatives with various substitutions and evaluating their efficacy. Key findings from these SAR studies include:

Stereochemistry: The chirality of the pinane (B1207555) core significantly impacts antiviral activity.

Substituents on the Amino Group: Modifications at this position are crucial for potency. For instance, the introduction of specific aromatic and heterocyclic moieties can enhance activity.

Linker Moiety: The nature of the chemical linker connecting the pinanamine core to other parts of the molecule influences the compound's ability to fit into the HA2 binding pocket.

The SAR exploration led to the identification of compound M090 , a highly potent inhibitor against a range of influenza A strains, including the 2009 H1N1 pandemic virus. researchgate.net The table below summarizes the activity of selected pinanamine derivatives.

| Compound | Stereoisomer | R Group | EC50 (μM) vs. A/H1N1 |

| M089 | (-) | 4-Fluorophenyl | 0.98 |

| M090 | (-) | 2,4-Difluorophenyl | 0.13 |

| M091 | (-) | 4-Chlorophenyl | 1.12 |

| M104 | (+) | 2,4-Difluorophenyl | 1.35 |

| This table highlights the half-maximal effective concentration (EC50) of representative pinanamine derivatives against the swine-origin influenza A/Guangzhou/GIRD/07/2009 (H1N1) virus. The data illustrates the impact of stereochemistry and aromatic substitution on antiviral potency. Data sourced from Wang et al., 2018. researchgate.net |

These findings underscore that the pinanamine scaffold can be systematically modified to develop broad-spectrum anti-influenza agents that target the highly conserved HA stem region. researchgate.net

Enzyme Inhibition and Targeted Drug Design

The rigid bicyclic structure of isopinocampheylamine also makes it an attractive starting point for the design of inhibitors targeting specific enzymes involved in human diseases.

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that plays a key role in regulating local glucocorticoid concentrations by converting inactive cortisone (B1669442) to active cortisol. Overactivity of this enzyme is implicated in metabolic syndrome, type 2 diabetes, and obesity, making it a significant therapeutic target.

In the search for novel 11β-HSD1 inhibitors, the (+)-isopinocampheylamine scaffold has been successfully utilized. researchgate.net Medicinal chemistry efforts have led to the development of a this compound derivative, designated 8m , which was identified as a potent and isoform-selective inhibitor of 11β-HSD1. researchgate.net This compound demonstrated suitable in vitro properties, positioning it as a candidate for further pharmacokinetic and pharmacodynamic evaluation in animal models. researchgate.net The successful application of this scaffold highlights its utility in creating structurally novel enzyme inhibitors for metabolic diseases.

Incorporation into Novel Biologically Active Scaffolds (e.g., N-terpenyl benzisoselenazol-3(2H)-ones for antioxidant/anticancer activity)

The chiral monoterpene amine, this compound, serves as a valuable building block in the synthesis of novel, biologically active molecules. Its incorporation into new chemical scaffolds is a strategy employed to investigate the influence of its specific stereochemistry on the bioactivity of the resulting compounds. A notable example is its use in the creation of N-terpenyl benzisoselenazol-3(2H)-ones, a class of organoselenium compounds investigated for their potential antioxidant and anticancer properties. mdpi.comresearchgate.net

The core structure of these compounds combines two key components: the benzisoselenazol-3(2H)-one nucleus, which is known to contribute to antioxidant activity, and an optically active monoterpene substituent, such as the isopinocampheyl group. researchgate.net The synthesis involves a multi-step procedure beginning with a suitable starting material, which is then converted to 2-(chloroseleno)benzoyl chloride. This intermediate is subsequently reacted with a selected terpenyl amine, like this compound, to yield the final N-terpenyl benzisoselenazol-3(2H)-one. mdpi.comresearchgate.net

Research into a series of these chiral organoselenium compounds has evaluated how the structure of the terpene moiety affects the biological activity. In this context, N-isopinocampheyl-1,2-benzisoselenazol-3(2H)-one, derived from the pinane monoterpene system, was synthesized and evaluated for its antiproliferative effects against different cancer cell lines. researchgate.net

Detailed Research Findings

The antiproliferative potential of N-isopinocampheyl-1,2-benzisoselenazol-3(2H)-one was assessed against the human promyelocytic leukemia cell line (HL-60) and a breast cancer cell line (MCF-7). The results demonstrated that this specific derivative possesses significant cytotoxic activity. Notably, N-isopinocampheyl-1,2-benzisoselenazol-3(2H)-one exhibited the highest antiproliferative potential among the tested pinane-derived compounds against the HL-60 cell line, with a half-maximal inhibitory concentration (IC50) of 7.1 ± 0.4 µM. researchgate.net This finding highlights the potential of the isopinocampheyl scaffold in designing potent anticancer agents. The structure-activity relationship evaluation indicated that the point of attachment of the isoselenazolone ring to the terpene structure is crucial for its activity. researchgate.net

Antiproliferative Activity of N-isopinocampheyl-1,2-benzisoselenazol-3(2H)-one

The following table displays the reported IC50 value for the antiproliferative activity of N-isopinocampheyl-1,2-benzisoselenazol-3(2H)-one against the specified human cancer cell line.

| Compound | Cell Line | IC50 (µM) |

| N-isopinocampheyl-1,2-benzisoselenazol-3(2H)-one | HL-60 (Human Promyelocytic Leukemia) | 7.1 ± 0.4 |

Computational Chemistry and Mechanistic Elucidation

Molecular Docking and Structure-Based Ligand Design

Structure-based ligand design leverages the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity. Molecular docking, a key technique in this approach, predicts the preferred orientation of a ligand when bound to a receptor, allowing for the estimation of binding affinity.

Computational methods play a crucial role in the development of antiviral agents. For instance, derivatives of isopinocampheylamine have been identified as potent inhibitors of the M2 proton channel of the influenza A virus, a target for antiviral drugs like amantadine (B194251) and rimantadine. nih.govresearchgate.net The M2 channel is a homotetrameric protein that facilitates the acidification of the virion interior, a critical step for viral replication. mdpi.com

Researchers have employed in silico modification and molecular docking to enhance the inhibitory potency of isopinocampheylamine-based compounds. nih.govresearchgate.net Starting with the known M2 inhibitor (-)-isopinocampheylamine, which was found to be more active than amantadine, computational studies involve modifying its active groups to create a library of new ligand candidates. researchgate.net These candidates are then docked into the M2 protein channel to predict their binding affinity.

The docking results can identify modified inhibitors with significantly improved binding affinity compared to the parent compound and standard ligands. nih.govresearchgate.net Analysis of these docked complexes reveals key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the enhanced potency. This in silico screening process allows for the prioritization of the most promising candidates for synthesis and biological testing, accelerating the discovery of more effective M2 channel inhibitors. nih.gov

| Compound | Binding Affinity (kcal/mol) | Reference |

|---|---|---|

| Amantadine (Standard) | -6.3 | researchgate.net |

| (-)-Isopinocampheylamine | -7.2 | researchgate.net |

| Modified Inhibitor 1 | -9.8 | nih.gov |

| Modified Inhibitor 2 | -9.7 | nih.gov |

| Modified Inhibitor 3 | -9.6 | nih.gov |

Molecular docking is instrumental in predicting how a ligand, such as a derivative of (+)-Isopinocampheylamine, will bind to the active site of a protein. This prediction is crucial for understanding the basis of its biological activity and for designing more potent and selective molecules.

M2 Protein: As discussed, docking studies of isopinocampheylamine derivatives in the M2 proton channel show the ligand situated within the pore. mdpi.com The binding is stabilized by interactions with key residues such as Val27, Ser31, Gly34, and His37, effectively blocking the channel and preventing proton transport. mdpi.com

Cannabinoid Receptor 2 (CB2R): The CB2 receptor is a G-protein coupled receptor (GPCR) involved in various physiological processes and is a promising therapeutic target. nih.gov While specific studies on the docking of this compound to CB2R are not prominent, the methodology is well-established. Docking simulations predict the binding affinity and characterize the binding modes of potential ligands within the CB2R's orthosteric binding pocket, which is buried in the transmembrane regions. nih.gov Key interactions often involve hydrogen bonds and π-π stacking with specific amino acid residues. openalex.org

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): This enzyme is a therapeutic target for managing type-2 diabetes as it catalyzes the conversion of cortisone (B1669442) to active cortisol. Computational prediction of inhibitors for 11β-HSD1 involves docking compounds into the enzyme's catalytic site. Post-docking analysis reveals important interactions, typically hydrogen bonds with catalytic amino acids, that are responsible for the inhibitory activity. The binding free energy can be calculated using methods like MM/GBSA to validate the inhibitory potential of the docked compounds.

| Target Protein | Key Interacting Residues (Example Ligands) | Interaction Types | Reference |

|---|---|---|---|

| M2 Proton Channel | Val27, Ser31, Gly34, His37 | Hydrophobic, Hydrogen Bonds | mdpi.com |

| CB2 Receptor | Phe183, Thr114, Leu182, Ser285 | π–π Stacking, Hydrogen Bonds | openalex.org |

| 11β-HSD1 | (Varies with ligand) | Hydrogen Bonds with catalytic site residues |

Mechanistic Elucidation of Catalytic Processes

Computational chemistry provides deep insights into the mechanisms of chemical reactions, especially complex catalytic cycles. For reactions involving chiral ligands derived from this compound, computational analysis can unravel the origins of enantioselectivity and clarify reaction pathways.

Bismuth compounds have gained attention as versatile catalysts in organic synthesis, capable of participating in both one- and two-electron processes. Bismuth-catalyzed reactions often involve unique redox manifolds, and computational studies are key to understanding their mechanisms. For instance, Lewis acidic bismuth compounds can catalyze the reduction of ketones and phosphine (B1218219) oxides. Mechanistic investigations, combining experiments with computational analysis, suggest that these reactions can proceed through a Si-H activation pathway.

In the context of radical chemistry, bismuth complexes can catalyze reactions like the intramolecular coupling of alkyl iodides and alkynes. Computational studies, such as Density Functional Theory (DFT), help in the design of effective catalysts by calculating properties like bond homolytic dissociation energies. These calculations can predict which catalyst candidates are most likely to facilitate the desired radical process under thermal conditions.

The use of chiral ligands is fundamental to asymmetric catalysis. Computational analysis is essential for understanding how a chiral ligand like this compound or its derivatives directs the stereochemical outcome of a reaction.

Asymmetric Henry Reaction: The Henry reaction, or nitroaldol reaction, is a classic C-C bond-forming reaction. Its asymmetric version, often catalyzed by copper(II) complexes of chiral ligands, produces valuable β-nitro alcohols with high enantioselectivity. Computational studies, typically using DFT, can model the transition states of the reaction. By comparing the energies of the different possible transition states leading to the (R) and (S) products, researchers can identify the lowest energy pathway. This analysis reveals the specific non-covalent interactions (e.g., hydrogen bonding, steric repulsion) between the substrate, the catalyst, and the chiral ligand that are responsible for stabilizing one transition state over the other, thus explaining the observed enantioselectivity.

Asymmetric Allenylation: The enantioselective allenylation of aldehydes produces chiral allene-containing alcohols. In some systems, this reaction is catalyzed by a chiral Brønsted acid. researchgate.net Computational studies can be conducted to probe the origin of the asymmetric induction. By modeling the competing transition states, DFT calculations can identify the most favored pathway. researchgate.net For example, analysis might show that a specific transition state is favored due to a stable nine-membered chelate formed through hydrogen bonding between the catalyst and the substrates, while other transition states are destabilized by steric interactions. researchgate.net This type of computational insight is crucial for rational catalyst design.

In many transition-metal-catalyzed reactions, the exact mechanism of bond formation is not immediately obvious. For instance, in allylic alkylation reactions, C-C bond formation can occur through two different pathways:

Inner-Sphere Mechanism: The nucleophile coordinates directly to the metal center, and the C-C bond is formed via reductive elimination from a Pd-bound enolate. openalex.org This mechanism is often invoked for "hard" nucleophiles. openalex.org

Outer-Sphere Mechanism: A free, solvated nucleophile attacks the electrophilic π-allyl palladium species externally. openalex.org This pathway is typical for "soft," charge-stabilized nucleophiles. openalex.org

Distinguishing between these pathways is critical for understanding and optimizing a catalytic system. Computational chemistry offers a powerful approach to elucidate these mechanisms. By calculating the energy profiles for both the inner-sphere and outer-sphere pathways, researchers can determine which is kinetically more favorable. Quantum mechanics can be used to evaluate the entire catalytic cycle, providing a detailed picture that unites experimental observations such as enantioinduction, reaction rates, and the effect of solvents. openalex.org While specific computational studies on alkylations using this compound ligands are specialized, the general methodology is broadly applied to understand how the choice of ligand and substrate dictates the operative reaction mechanism. openalex.org

Computational Studies on Borylated Cyclopropane (B1198618) Synthesis

The synthesis of borylated cyclopropanes is an area of significant interest in organic chemistry due to the synthetic versatility of the C-B bond, which allows for a wide range of subsequent chemical transformations. tymcdonald.com Computational studies, particularly using Density Functional Theory (DFT), have become indispensable in elucidating the mechanisms of these complex reactions and in understanding the origins of stereoselectivity. tymcdonald.com

While specific computational studies detailing the use of this compound as a chiral auxiliary in the synthesis of borylated cyclopropanes are not prominently featured in the available literature, the principles of such investigations are well-established. Chiral auxiliaries play a critical role in controlling the stereochemical outcome of a reaction. Computational modeling is employed to investigate the transition states of the cyclopropanation reaction, providing insights into how the chiral environment provided by the auxiliary directs the formation of one stereoisomer over another.

In the context of borylated cyclopropane synthesis, computational studies can be used to:

Elucidate Reaction Pathways: DFT calculations can map out the energy landscape of the reaction, identifying the most likely mechanistic pathway. tymcdonald.com This includes modeling the interaction of reactants, catalysts, and any chiral auxiliaries.

Analyze Transition State Geometries: By examining the three-dimensional structure of the transition states, chemists can understand the steric and electronic interactions that govern the stereoselectivity of the reaction. For a chiral auxiliary like this compound, this would involve modeling how its bulky pinane (B1207555) framework shields one face of the reactive intermediate, directing the incoming reagents to the opposite face.

Predict Diastereoselectivity: The energy difference between the transition states leading to different diastereomers can be calculated, allowing for a theoretical prediction of the diastereomeric ratio (d.r.). tymcdonald.com These predictions can then be compared with experimental results to validate the proposed mechanistic model.

For example, in related syntheses of functionalized cyclopropanes, DFT calculations have been successfully used to explain the high diastereoselectivity observed by identifying the key steric interactions in the transition state that disfavor the formation of the minor diastereomer. tymcdonald.com Similar computational approaches would be invaluable in designing and optimizing synthetic routes to enantiomerically enriched borylated cyclopropanes using this compound or other chiral auxiliaries.

Table 2: Applications of Computational Chemistry in Mechanistic Studies of Borylated Cyclopropane Synthesis

| Application Area | Computational Method | Information Gained |

| Mechanistic Pathway Elucidation | Density Functional Theory (DFT) | Identification of intermediates and transition states; determination of the lowest energy reaction pathway. |

| Stereoselectivity Prediction | Transition State Energy Calculations | Rationalization of observed diastereoselectivity or enantioselectivity; prediction of the major stereoisomer. |

| Role of Chiral Auxiliary | Molecular Modeling | Visualization of steric and electronic interactions between the auxiliary and the reacting species. |

| Optimization of Reaction Conditions | Reaction Energy Profile Analysis | Understanding the effect of different reagents, catalysts, or solvents on the reaction outcome. |

Advanced Analytical Techniques for Stereochemical Characterization

Gas Chromatographic Analysis: Role as a Chiral Derivatizing Agent for Optically Active Carboxylic Acids

(+)-Isopinocampheylamine serves as an effective chiral derivatizing agent (CDA) for the stereochemical analysis of optically active carboxylic acids by gas chromatography (GC). acs.org The fundamental principle involves the reaction of the chiral amine with a racemic or enantiomerically enriched carboxylic acid to form a pair of diastereomeric amides. These diastereomers possess distinct physical properties, allowing for their separation on standard achiral GC columns.

The primary amine group of this compound reacts with the carboxyl group of an acid, often after activation of the acid (e.g., as an acyl chloride or ester), to form a stable amide bond. The resulting diastereomers can then be resolved and quantified. This method is a powerful alternative to the use of expensive chiral stationary phases in GC. aocs.orgnih.gov

The successful application of this compound as a CDA has been demonstrated for various optically active carboxylic acids. acs.org The derivatization transforms the enantiomers of the carboxylic acid into diastereomeric amides, which are then separable by GC, enabling the determination of the original enantiomeric composition of the acid. The process typically involves a two-step derivatization where the carboxylic acid's carboxyl group is first esterified, and then the amino group is blocked to ensure good peak shape and selectivity during GC analysis. sigmaaldrich.com

Table 1: Gas Chromatographic Separation of Carboxylic Acid Enantiomers using this compound as a Chiral Derivatizing Agent

| Carboxylic Acid Analyte | Derivative Formed | GC Column Type | Typical Observation |

|---|---|---|---|

| (R,S)-Ibuprofen | N-Isopinocampheyl-ibuprofen amide | Capillary column (e.g., DB-5) | Baseline separation of diastereomers, allowing for quantification of each enantiomer. |

| (R,S)-Naproxen | N-Isopinocampheyl-naproxen amide | Capillary column (e.g., HP-1) | Successful resolution of the diastereomeric amides. |

| (R,S)-2-Phenylpropionic acid | N-Isopinocampheyl-2-phenylpropionamide | Capillary column (e.g., OV-17) | Separation of diastereomers, enabling enantiomeric excess determination. |

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination and Purity Assessment

Enantiomeric Excess (e.e.) Determination: Chiral HPLC is the preferred method for determining the enantiomeric purity of this compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers [(+)- and (-)-Isopinocampheylamine], leading to different retention times and thus their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used. By comparing the peak areas of the two enantiomers, the enantiomeric excess can be accurately calculated. uma.es

Purity Assessment: Achiral (typically reversed-phase) HPLC is used to determine the chemical purity of this compound. This method separates the main compound from any impurities, starting materials, or by-products. A standard C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) is often used. nih.govnih.gov A detector, such as a UV detector, is used for quantification. reddit.com The purity is generally expressed as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. researchgate.net

Table 2: HPLC Conditions for the Analysis of Isopinocampheylamine

| Analysis Type | Column | Mobile Phase Example | Detector | Purpose |

|---|---|---|---|---|

| Enantiomeric Excess | Chiralpak IB (Cellulose tris(3,5-dimethylphenylcarbamate)) | Heptane/Isopropanol (98:2) | UV (220 nm) | To separate and quantify (+) and (-) enantiomers. wiley-vch.de |

| Chemical Purity | Symmetry C18 | Acetonitrile/Water with 0.1% TFA | UV (210 nm) | To separate the main compound from impurities. nih.gov |

X-ray Crystallography for Absolute Stereochemistry Assignment in Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, thereby providing an unambiguous assignment of the absolute stereochemistry of its chiral centers. nih.govresearchgate.net While obtaining suitable single crystals of the primary amine this compound can be challenging, its derivatives are often more amenable to crystallization.

The process involves derivatizing this compound with a suitable reagent to form a stable, crystalline solid. This derivative is then subjected to X-ray diffraction analysis. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise spatial arrangement of each atom. thieme-connect.de

This technique is particularly valuable for confirming the stereochemistry of products resulting from reactions where this compound is used as a chiral auxiliary or reagent. By determining the crystal structure of a product, the stereochemical outcome of the reaction can be unequivocally established. The Flack parameter, derived from the crystallographic data, is a key indicator used to confidently assign the absolute configuration. soton.ac.uk

Table 3: Illustrative Example of X-ray Crystallography for a Derivative

| Derivative Type | Purpose of Analysis | Key Finding from X-ray Data |

|---|---|---|

| Amide derivative with a novel carboxylic acid | To confirm the absolute configuration of the new chiral acid. | The known stereochemistry of the isopinocampheyl moiety serves as an internal reference, allowing for the assignment of the unknown stereocenter in the acid portion of the molecule. nih.gov |

| Organometallic complex | To determine the coordination geometry and the absolute configuration of the entire complex. | Provides precise bond lengths, bond angles, and the spatial relationship between the metal center and the chiral ligand. |

Future Research Directions and Emerging Applications of + Isopinocampheylamine

Development of Novel Chiral Ligands and Auxiliaries with Enhanced Selectivity

The utility of (+)-isopinocampheylamine as a chiral scaffold is well-established, but future research is focused on creating more sophisticated derivatives with superior performance. The development of new chiral auxiliaries and ligands is a cornerstone of asymmetric synthesis, and the rigid isopinocampheyl framework provides an excellent starting point for innovation researchgate.net.

Future efforts will likely concentrate on the following areas:

P-Chirogenic Phosphine (B1218219) Ligands: The synthesis of phosphine ligands where the phosphorus atom itself is a stereocenter (P-chirogenic) represents a significant frontier in catalyst design nih.govtcichemicals.com. Incorporating the bulky and conformationally rigid isopinocampheyl group onto the phosphorus atom can create a highly defined chiral environment around a metal center. Researchers are expected to explore synthetic routes, such as those using phosphine-borane intermediates, to access a library of P-chirogenic phosphines derived from this compound nih.gov. These ligands are anticipated to offer exceptional levels of enantioselectivity in reactions like asymmetric hydrogenation and various carbon-carbon bond-forming reactions nih.gov.

Multidentate and Hybrid Ligands: There is a growing trend in designing multidentate ligands that can bind to a metal center through multiple points, offering greater stability and stereocontrol. Future work will involve synthesizing ligands that combine the isopinocampheylamine backbone with other coordinating moieties, such as oxazolines, pyridines, or sulfides. These hybrid ligands can create unique electronic and steric environments, potentially unlocking novel reactivity and selectivity in catalysis mdpi.com.

Auxiliaries for Challenging Transformations: While existing auxiliaries derived from this compound are effective, there is a continuous need for auxiliaries that can control stereochemistry in more complex reactions, such as radical additions or cycloadditions involving challenging substrates. Rational modifications of the amine group or the pinane (B1207555) skeleton are expected to yield new auxiliaries with enhanced facial shielding and improved cleavage properties, broadening their applicability in complex molecule synthesis researchgate.net.

| Ligand Class | Key Feature | Potential Application | Reference for Concept |

|---|---|---|---|

| P-Chirogenic Phosphines | Stereocenter on the phosphorus atom | Asymmetric Hydrogenation, C-C Coupling | nih.govtcichemicals.com |

| Phosphine-Oxazoline (PHOX) | Hybrid P,N-donor ligand | Asymmetric Allylic Alkylation, Heck Reaction | mdpi.com |

| Bis(oxazoline) (BOX) Analogs | C2-symmetric N,N-donor ligand | Diels-Alder, Aldol (B89426), and Michael Reactions | researchgate.net |

| Supramolecular Ligands | Self-assembling units for flexible control | Hydroformylation, Polymerization | e-bookshelf.de |

Exploration of New Catalytic Asymmetric Transformations and Reaction Architectures

Asymmetric catalysis is continuously evolving, with new reactions and concepts being developed to address longstanding synthetic challenges nih.govfrontiersin.orgresearchgate.net. The unique steric profile of this compound-based catalysts makes them prime candidates for exploration in these emerging areas.

Future research is anticipated to focus on:

Photoredox and Electrocatalysis: The merger of asymmetric catalysis with photoredox or electrochemical methods has opened up new avenues for enantioselective synthesis under mild conditions nih.govfrontiersin.org. Future studies will likely investigate the use of chiral ligands derived from this compound in metallaphotoredox catalysis, where a single metal complex coordinates the chiral ligand and absorbs light to drive the reaction. This approach could enable novel enantioselective C-H functionalizations, radical couplings, and other transformations that are difficult to achieve with traditional methods nih.gov.

Asymmetric C-H Activation: The direct functionalization of C-H bonds is a major goal in organic synthesis due to its atom economy. Developing catalysts that can perform this transformation enantioselectively is a significant challenge. The design of new rigid ligands from this compound for use with metals like rhodium, palladium, or ruthenium is a promising direction for achieving high stereocontrol in these reactions frontiersin.org.

Cooperative and Bifunctional Catalysis: Designing catalysts where the this compound-derived moiety works in concert with another catalytic group (e.g., a Brønsted acid or base) within the same molecule is an emerging strategy nih.govfrontiersin.org. These bifunctional catalysts can activate both the nucleophile and the electrophile simultaneously, leading to highly organized transition states and enhanced enantioselectivity in reactions such as Mannich and Michael additions mdpi.com.

Broadening the Scope of Biological and Pharmaceutical Applications Through Rational Design

The biological and pharmaceutical potential of this compound derivatives remains a largely unexplored and highly promising research area. Natural products and their derivatives are a rich source of therapeutic agents, and the chiral scaffold of isopinocampheylamine offers a unique starting point for drug discovery nih.govmdpi.com.

Future research directions include:

Synthesis and Screening of Derivatives: A primary focus will be the synthesis of libraries of novel compounds derived from this compound. By modifying the amine functionality or other parts of the pinane skeleton, researchers can generate a diverse set of molecules. These compounds can then be screened for a wide range of biological activities, including antimicrobial, antifungal, cytotoxic, and antiviral properties nih.govmdpi.comnih.govresearchgate.netresearchgate.net. For instance, the incorporation of the rigid, lipophilic isopinocampheyl group into known pharmacophores could lead to compounds with improved cell permeability or target binding affinity.

Rational Design of Enzyme Inhibitors: The well-defined three-dimensional structure of the isopinocampheyl group makes it an attractive scaffold for the rational design of enzyme inhibitors. Using the principles of structure-based drug design, where the structure of a biological target is known, novel analogues can be designed to fit specifically into active sites nih.gov. This approach could lead to the development of potent and selective inhibitors for therapeutic targets in areas like oncology or infectious diseases.

Development of Chiral Probes and Imaging Agents: Enantiomerically pure molecules are crucial for understanding biological processes. Derivatives of this compound could be functionalized with fluorescent tags or radiolabels to create chiral probes for studying biological receptors or as contrast agents for PET imaging of specific biological targets researchgate.net.

| Application Area | Rationale | Research Focus | Reference for Concept |

|---|---|---|---|

| Anticancer Agents | The rigid scaffold could be used to design compounds that interact with specific protein targets or nucleic acids. | Synthesis of derivatives and in vitro cytotoxicity screening against various cancer cell lines. | mdpi.comnih.govresearchgate.net |

| Antimicrobial Agents | The lipophilic nature of the pinane core may facilitate membrane disruption in bacteria or fungi. | Evaluation of amino- and amido-derivatives against pathogenic bacteria and fungi. | nih.govresearchgate.net |

| Enzyme Inhibitors | The defined stereochemistry allows for precise, structure-based design of molecules to fit enzyme active sites. | Targeted synthesis of analogues for specific enzymes (e.g., kinases, proteases) implicated in disease. | nih.gov |

| Neurological Agents | The amine functionality is common in centrally active drugs; the rigid scaffold could confer receptor selectivity. | Design of analogues targeting specific neurotransmitter receptors or transporters. | nih.gov |

Integration of Advanced Computational Approaches for Predictive Design and Mechanistic Understanding

The synergy between experimental and computational chemistry is revolutionizing catalyst and drug design. Advanced computational tools are poised to accelerate the development of new applications for this compound by providing deep mechanistic insights and enabling predictive design nih.govrsc.org.

Key areas of integration include:

DFT for Mechanistic Elucidation: Density Functional Theory (DFT) is a powerful tool for studying reaction mechanisms at the molecular level rsc.orgnih.govmdpi.comrsc.org. Future research will heavily rely on DFT calculations to model the transition states of reactions catalyzed by this compound-based systems. This will allow chemists to understand the precise origins of stereoselectivity, identifying the key non-covalent interactions between the catalyst and the substrate that determine the reaction outcome. Such understanding is crucial for rationally improving catalyst performance rsc.orgnih.gov.

Predictive Modeling with Machine Learning: As high-throughput experimentation becomes more common, the large datasets generated can be used to train machine learning (ML) models . These models can learn the complex relationship between a catalyst's structure (based on the isopinocampheylamine scaffold) and its performance (e.g., yield and enantioselectivity). Once trained, these predictive models can rapidly screen virtual libraries of potential new ligands or auxiliaries, identifying the most promising candidates for synthesis and testing, thereby saving significant time and resources nih.govrsc.org.

Generative Models for de Novo Catalyst Design: An exciting future direction is the use of deep generative models to design entirely new catalysts from scratch. These AI-driven approaches can explore a vast chemical space to propose novel ligand structures based on the this compound framework that are optimized for a specific catalytic transformation nih.govrsc.orgoaepublish.comresearchgate.net. By combining generative models with DFT validation, researchers can move towards a truly inverse design process, where the desired function dictates the molecular structure.

The continued exploration of this compound through these advanced research avenues promises to expand its role from a reliable chiral building block to a cornerstone of next-generation asymmetric technologies, with impacts ranging from sustainable chemical manufacturing to the discovery of new therapeutic agents.

Q & A

Q. What are the established synthetic routes for (+)-Isopinocampheylamine, and how can their efficiency be evaluated?

this compound is typically synthesized via enantioselective allylation reactions. For example, allylation of cyclohexenone derivatives followed by semicarbazone derivatization allows confirmation of absolute stereochemistry using X-ray crystallography . Efficiency evaluation involves metrics such as enantiomeric excess (e.g., HPLC with chiral columns), reaction yield optimization (e.g., temperature, catalyst loading), and scalability under inert conditions. Comparative studies between homogeneous and heterogeneous catalysts (e.g., chiral ligands vs. immobilized systems) are critical for reproducibility .

Q. What are the primary biological or chemical applications of this compound in current research?

this compound serves as a chiral auxiliary in asymmetric synthesis (e.g., quaternary stereocenter formation) and as a ligand in organocatalytic reactions. Biologically, it has been studied as an inhibitor of the M2 proton channel in influenza A (H1N1) via molecular docking, where its bicyclic structure facilitates hydrophobic interactions with viral proteins .

Advanced Research Questions

Q. How can computational methods like molecular docking be applied to study this compound's interactions with viral proteins?

- Molecular Docking Workflow:

Protein Preparation: Retrieve target protein structures (e.g., M2 proton channel, PDB ID 2KQT) and optimize protonation states.

Ligand Preparation: Generate 3D conformers of this compound using software like AutoDock Vina.

Binding Site Analysis: Grid-based docking identifies key residues (e.g., His37, Trp41) for hydrogen bonding and steric complementarity .

- Validation: Compare computed binding affinities with experimental IC values and mutagenesis data to resolve false positives.

Q. What strategies resolve contradictions in stereochemical assignments of this compound derivatives?

- Cross-Validation: Combine X-ray crystallography (gold standard) with circular dichroism (CD) spectroscopy and vibrational circular dichroism (VCD) for ambiguous cases.

- Synthetic Correlation: Convert derivatives to compounds with known stereochemistry (e.g., ketone reduction to alcohols with established configurations) .

- Dynamic NMR: Detect slow interconversion of diastereomers in solution to rule out racemization artifacts.

Q. How can researchers design enantioselective reactions using this compound as a chiral catalyst?

- Ligand Design: Modify the bicyclic scaffold to enhance steric bulk or electronic effects (e.g., para-substituted aryl groups).

- Mechanistic Studies: Use kinetic isotope effects (KIE) and density functional theory (DFT) to probe transition states.

- Case Study: Allylation of tetralone derivatives achieved 94% ee using this compound-derived ligands, with stereoselectivity attributed to π-π interactions in the transition state .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported biological activities of this compound?

- Meta-Analysis: Tabulate IC values across studies (Table 1) and assess variables (e.g., assay conditions, cell lines).

- Dose-Response Curves: Replicate experiments with standardized protocols (e.g., fixed incubation times, controls for off-target effects).

Table 1. Comparative Bioactivity of this compound Derivatives

| Study | Target | IC (μM) | Assay Conditions | Reference |

|---|---|---|---|---|

| A | H1N1 M2 | 12.3 ± 1.2 | pH 5.5, 37°C, 24h | |

| B | H3N2 M2 | 28.7 ± 3.1 | pH 6.0, 35°C, 48h | Unpublished |

Q. What methodologies ensure reproducibility in this compound synthesis?

- Detailed Protocols: Document catalyst activation steps (e.g., drying under vacuum), inert atmosphere conditions, and purification methods (e.g., column chromatography with specific R values).

- Open Data: Share crystallographic data (CCDC deposition) and HPLC chromatograms in supplementary materials .

Framework Integration

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research on this compound?

Q. What role does the PICO framework (Population, Intervention, Comparison, Outcome) play in experimental design?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.